2,5-dibromo-N-(3-hydroxyphenyl)benzamide
CAS No.:
Cat. No.: VC0955025
Molecular Formula: C13H9Br2NO2
Molecular Weight: 371.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9Br2NO2 |
|---|---|
| Molecular Weight | 371.02 g/mol |
| IUPAC Name | 2,5-dibromo-N-(3-hydroxyphenyl)benzamide |
| Standard InChI | InChI=1S/C13H9Br2NO2/c14-8-4-5-12(15)11(6-8)13(18)16-9-2-1-3-10(17)7-9/h1-7,17H,(H,16,18) |
| Standard InChI Key | SJEUFZRERZDWAP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)O)NC(=O)C2=C(C=CC(=C2)Br)Br |
| Canonical SMILES | C1=CC(=CC(=C1)O)NC(=O)C2=C(C=CC(=C2)Br)Br |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
The physical and chemical properties of 2,5-dibromo-N-(3-hydroxyphenyl)benzamide are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C13H9Br2NO2 |
| Molecular Weight | 371.02 g/mol |
| IUPAC Name | 2,5-dibromo-N-(3-hydroxyphenyl)benzamide |
| Physical State | Solid |
| Structural Classification | Aromatic amide, Halogenated organic compound |
The compound's structure features two bromine atoms at positions 2 and 5 of the benzamide core, which significantly influence its chemical reactivity, physical properties, and potential biological interactions.
Structural Features
The structure of 2,5-dibromo-N-(3-hydroxyphenyl)benzamide includes several key functional groups that contribute to its chemical behavior:
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A benzamide core with bromine substitutions at positions 2 and 5
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An amide bond (–CONH–) connecting the two aromatic rings
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A hydroxyl group (–OH) at position 3 of the phenyl ring
These functional groups create a unique chemical environment that enables specific interactions with biological systems and provides distinctive reactivity patterns in chemical reactions.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2,5-dibromo-N-(3-hydroxyphenyl)benzamide typically involves multiple steps, beginning with brominated precursors. These reactions are usually conducted under inert atmosphere conditions to prevent oxidation or unwanted side reactions. Reaction times can vary significantly depending on the reactivity of the substrates and the desired yield.
A typical synthesis approach might include:
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Preparation of 2,5-dibromobenzamide or relevant precursors
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Coupling with 3-hydroxyphenylamine to form the amide bond
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Purification steps to isolate the final product
Spectral Characteristics
Infrared (IR) Spectroscopy
For benzamide derivatives like 2,5-dibromo-N-(3-hydroxyphenyl)benzamide, IR spectroscopy serves as a valuable tool for structural confirmation. The presence of the amide group is typically indicated by characteristic IR stretching at around 1670–1662 cm⁻¹. Additional diagnostic bands would include:
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N-H stretching vibrations (3300-3500 cm⁻¹)
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O-H stretching from the hydroxyl group (3200-3550 cm⁻¹)
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C=O stretching of the amide carbonyl (1630-1690 cm⁻¹)
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C-Br stretching vibrations (500-700 cm⁻¹)
These spectral features are essential for confirming the structural integrity of the compound and monitoring reaction progress during synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about 2,5-dibromo-N-(3-hydroxyphenyl)benzamide. Expected key signals in the ¹H NMR spectrum would include:
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Signals for aromatic protons in both rings (δ 6.5-8.0 ppm)
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The NH proton of the amide bond (typically appearing as a broad singlet around δ 9-10 ppm)
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The OH proton of the hydroxyl group (variable position, often δ 5-6 ppm)
The ¹³C NMR would display signals for all carbon atoms, including distinctive shifts for the carbons attached to bromine atoms and the carbonyl carbon of the amide group.
Related Compounds and Comparative Analysis
Structurally Related Compounds
Several compounds structurally related to 2,5-dibromo-N-(3-hydroxyphenyl)benzamide provide context for understanding its properties:
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2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide - A compound with chlorine atoms at positions 2 and 5 instead of bromine, and additional bromination on the phenyl ring
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2,5-dibromo-N-(3,5-dibromo-4-hydroxyphenyl)benzamide - A more heavily brominated derivative with four bromine atoms in total
Comparative Analysis
The following table compares key properties of 2,5-dibromo-N-(3-hydroxyphenyl)benzamide with its related compounds:
These structural variations would be expected to influence properties such as solubility, lipophilicity, binding affinity to biological targets, and chemical reactivity.
Insights from Related Benzamide Derivatives
Research on benzodioxane-benzamide compounds (FZ95 and FZ100) reveals significant antimicrobial properties, with high potency against both MRSA and MSSA (MICs of 0.25 μg/mL and 0.1 μg/mL, respectively) . These findings suggest that benzamide derivatives can exhibit important biological activities, which might be relevant for understanding the potential applications of 2,5-dibromo-N-(3-hydroxyphenyl)benzamide.
Future Research Directions
Addressing Pharmacokinetic Challenges
For compounds like 2,5-dibromo-N-(3-hydroxyphenyl)benzamide, which contain lipophilic bromine substituents, pharmacokinetic challenges might arise. Strategies to address these challenges could include:
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Development of prodrugs by exploiting the benzamide group, similar to approaches used for PC190723 and TXA707
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Introduction of solubilizing groups to enhance water solubility
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Formulation strategies to improve bioavailability
Structure-Activity Relationship Studies
Future research could focus on systematic structure-activity relationship studies to understand:
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The role of bromine substituents in biological activity
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The importance of the 3-hydroxyl group position for target interactions
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The effect of modifications to the amide linkage on stability and activity
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Potential for developing derivatives with enhanced therapeutic properties
Exploration of Antimicrobial Properties
Given the antimicrobial activities observed in related benzamide compounds, investigating the potential of 2,5-dibromo-N-(3-hydroxyphenyl)benzamide as an antimicrobial agent would be a promising direction. This could include:
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Screening against various bacterial strains, including drug-resistant pathogens
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Investigating mechanisms of action, such as FtsZ inhibition
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Assessing synergistic effects with existing antimicrobial agents
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Evaluating toxicity profiles against mammalian cells
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